An In-depth Technical Guide to 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
An In-depth Technical Guide to 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide, a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational information from chemical suppliers with theoretical predictions and established methodologies for analogous structures. The guide offers a proposed synthetic route, predicted physicochemical properties, a discussion of potential biological relevance based on structural motifs, and essential safety protocols. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a summary of known attributes and a scientifically grounded framework for future empirical investigation.
Chemical Identity and Structure
3-Amino-4-(3-methyl-1-piperidinyl)benzamide is a chemical compound featuring a benzamide core substituted with an amino group and a 3-methylpiperidine moiety. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity.
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IUPAC Name: 3-amino-4-(3-methylpiperidin-1-yl)benzamide[1]
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CAS Number: 915920-42-2[1]
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Molecular Formula: C₁₃H₁₉N₃O[1]
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Molecular Weight: 233.315 g/mol [1]
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Canonical SMILES: CC1CCCN(C2=CC=C(C(N)=O)C=C2N)C1[1]
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InChI Key: RCECLIJCWZSIRW-UHFFFAOYSA-N[1]
Physicochemical Properties
Direct experimental data for the physicochemical properties of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide are not widely available. The following table summarizes the known information from suppliers and includes predicted values where experimental data is absent. These predictions are based on computational models and should be confirmed through empirical testing.
| Property | Value | Source |
| Physical State | Solid | Fluorochem[1] |
| Purity | ≥95.0% | Fluorochem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for 3-Amino-4-(3-methyl-1-piperidinyl)benzamide has not been published, a plausible and efficient route can be designed based on established organic chemistry reactions, such as nucleophilic aromatic substitution and amide formation. The proposed synthesis starts from commercially available 4-fluoro-3-nitrobenzonitrile.
Causality Behind Experimental Choices:
The selection of a fluoro-nitro-aromatic precursor is strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, and its activation is enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. 3-methylpiperidine is chosen as the nucleophile to introduce the desired piperidinyl moiety. Subsequent reduction of the nitro group to an amine and hydrolysis of the nitrile to a primary amide are standard, high-yielding transformations.
Step-by-Step Methodology:
Step 1: Nucleophilic Aromatic Substitution
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To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 3-methylpiperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(3-methyl-1-piperidinyl)-3-nitrobenzonitrile.
Step 2: Reduction of the Nitro Group
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Dissolve the product from Step 1 in ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used for the reaction.
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Concentrate the filtrate under reduced pressure to obtain 3-amino-4-(3-methyl-1-piperidinyl)benzonitrile.
Step 3: Hydrolysis of the Nitrile to Benzamide
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To the aminobenzonitrile from Step 2, add a mixture of concentrated sulfuric acid (H₂SO₄) and water.
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Heat the mixture to 80-100 °C for 2-4 hours.
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Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.
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The product, 3-Amino-4-(3-methyl-1-piperidinyl)benzamide, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Workflow Diagram:
Caption: Proposed synthesis of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide.
Potential Biological Activity and Therapeutic Relevance
There is no published data on the biological activity of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide. However, the structural motifs present in the molecule, namely the substituted benzamide and the piperidine ring, are common in a wide range of biologically active compounds.
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Benzamide Moiety: Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. Some substituted benzamides also show potential as anticancer and antimicrobial agents.
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Piperidine Moiety: The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals. It can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. Diaryl amino piperidines, for example, have been investigated as potent delta opioid receptor agonists for pain relief.
Given these precedents, 3-Amino-4-(3-methyl-1-piperidinyl)benzamide could be a candidate for screening in various biological assays, particularly those related to central nervous system disorders, oncology, or infectious diseases. The specific substitution pattern will ultimately determine its biological profile.
Spectroscopic Characterization (Predicted)
No experimental spectral data for this compound is publicly available. For a researcher who has synthesized this compound, the following are the expected key features in its spectra:
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¹H NMR:
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Signals in the aromatic region (around 6-8 ppm) corresponding to the protons on the benzene ring.
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A broad singlet for the amino (NH₂) protons.
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Signals corresponding to the protons on the piperidine ring, likely in the aliphatic region (1-4 ppm).
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A doublet for the methyl group on the piperidine ring.
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Broad signals for the amide (CONH₂) protons.
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¹³C NMR:
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Signals in the aromatic region (around 110-150 ppm).
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A signal for the carbonyl carbon of the amide group (around 165-175 ppm).
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Signals for the carbons of the piperidine ring and the methyl group.
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IR Spectroscopy:
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N-H stretching vibrations for the primary amine and amide groups (around 3200-3500 cm⁻¹).
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C=O stretching of the amide group (around 1640-1680 cm⁻¹).
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Aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of the compound (233.315).
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Fragmentation patterns consistent with the loss of the amide group, the piperidine ring, or the methyl group.
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Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Amino-4-(3-methyl-1-piperidinyl)benzamide is not widely available. However, based on the functional groups present, the following precautions should be taken:
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Hazards:
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Aromatic amines can be toxic and may be skin and respiratory irritants.
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Benzamide derivatives may be harmful if swallowed or inhaled.
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water.
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In all cases of exposure, seek medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-Amino-4-(3-methyl-1-piperidinyl)benzamide is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its chemical identity, proposing a viable synthetic route, and discussing its potential biological relevance based on its structural components. The protocols and information presented herein are intended to facilitate future research and empirical validation of the properties of this intriguing molecule.
References
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PubChem. 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]
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Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8. [Link]
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Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]
